molecular formula C14H13BrClN5 B8502270 1-bromo-8-chloro-3-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)imidazo[1,5-a]pyrazine

1-bromo-8-chloro-3-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)imidazo[1,5-a]pyrazine

Cat. No.: B8502270
M. Wt: 366.64 g/mol
InChI Key: KLAKQUJDCXUFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-bromo-8-chloro-3-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)imidazo[1,5-a]pyrazine is a complex heterocyclic compound. This compound features a unique structure that combines bromine, chlorine, and a fused bicyclic system, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-bromo-8-chloro-3-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)imidazo[1,5-a]pyrazine typically involves multi-step reactionsThe reaction conditions usually require specific catalysts and solvents to ensure the desired substitution patterns and yields .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-bromo-8-chloro-3-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)imidazo[1,5-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-8-chloro-3-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other imidazo[1,5-a]pyrazine derivatives with different substituents. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C14H13BrClN5

Molecular Weight

366.64 g/mol

IUPAC Name

1-bromo-8-chloro-3-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)imidazo[1,5-a]pyrazine

InChI

InChI=1S/C14H13BrClN5/c1-20-10-4-2-3-8(9(10)7-18-20)14-19-12(15)11-13(16)17-5-6-21(11)14/h5-8H,2-4H2,1H3

InChI Key

KLAKQUJDCXUFIX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(CCC2)C3=NC(=C4N3C=CN=C4Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 8-chloro-3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)imidazo[1,5-a]pyrazine (1.0 g, 3.5 mmol) in DMF (20 mL) was added NBS (600 mg, 3.4 mmol) dropwise in DMF (20 mL) at 0° C. The mixture was stirred about 10 min under this condition, and then was poured into ice-water. The solid was filtered and dried under high vacuum to give 1-bromo-8-chloro-3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)imidazo[1,5-a]pyrazine (200 mg, 15.6%). MS-ESI (m/z): 368 (M+1)+ (Acq Method: 10-80AB_2 min_220 &254.1 cm; Rt: 1.04 min)
Name
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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